(3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride

Chiral Building Blocks Procurement Optimization Stereochemistry

Ensuring correct stereochemistry in chiral synthesis is non-negotiable-using the wrong enantiomer leads to failed experiments and invalid bioactivity data. (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride (CAS 1965314-57-1) solves this with a defined (3R) configuration on a rigid morpholine scaffold. - **Critical differentiation:** Opposite (3S) enantiomer (CAS 1315051-74-1) is not interchangeable; identical formula but opposite 3D arrangement alters chiral interactions. - **Application:** Ideal for peptidomimetics, kinase inhibitors, and chiral analytical standards (HPLC/SFC). - **Supply reliability:** Available from BenchChem with CoA; ≥98% purity for late-stage development.

Molecular Formula C6H12ClNO3
Molecular Weight 181.62
CAS No. 1965314-57-1
Cat. No. B2960608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride
CAS1965314-57-1
Molecular FormulaC6H12ClNO3
Molecular Weight181.62
Structural Identifiers
SMILESCN1CCOCC1C(=O)O.Cl
InChIInChI=1S/C6H11NO3.ClH/c1-7-2-3-10-4-5(7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H/t5-;/m1./s1
InChIKeyNFUYTVFVCSMTQK-NUBCRITNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride Overview


(3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride (CAS 1965314-57-1) is a chiral, heterocyclic building block classified as a morpholine carboxylic acid derivative. Its core structure features a morpholine ring with a carboxylic acid group at the 3-position and a methyl group at the 4-position, with a defined (3R) stereochemistry [1]. This compound is primarily utilized in pharmaceutical and chemical research as an intermediate for synthesizing more complex molecules, including peptidomimetics and potential drug candidates . Its value proposition in procurement hinges on its specific stereochemical configuration, as the (3R)-enantiomer is not interchangeable with its (3S)-counterpart in chiral environments, a critical factor for scientific selection . The compound is commercially available in quantities ranging from milligrams to grams, with a typical purity of 95% or higher .

Chiral Requirement Defined (3R) stereochemistry for asymmetric synthesis
Building Block Morpholine-carboxylic acid scaffold for complex molecule construction
Procurement Context Research intermediate; not interchangeable with (3S) enantiomer

(3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride: Stereoisomer Substitution


In chiral synthesis, stereoisomers often exhibit distinct reactivity and biological interactions. Direct substitution of (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride with its (3S)-enantiomer (CAS 1315051-74-1 or 1965314-55-9) is a critical failure point. Although the two compounds share the same molecular formula (C6H12ClNO3) and molecular weight (181.62), their opposite 3D spatial arrangement at the chiral center means they are not structurally identical and will not behave identically in a chiral environment, such as a biological assay or an asymmetric catalytic reaction . This fundamental principle of stereochemistry dictates that the specific (3R)-enantiomer must be selected to ensure experimental reproducibility and the desired outcome, making it a non-negotiable specification for research and development . The following evidence guide quantifies these differences where data is available to support procurement decisions.

Required Enantiomer (3R)-enantiomer Specified for chiral environment reproducibility
Not a Direct Substitute (3S)-enantiomer Same molecular formula but opposite spatial arrangement
Interchangeability May shift chiral outcome; enantiomer-specific selection is required for consistent assay or reaction behavior

(3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride: Quantitative Evidence


Pricing: (3R) vs (3S) Enantiomers

For procurement planning, a direct price comparison from the vendor Hit2Lead reveals a significant cost differential between the (3R) and (3S) enantiomers. The (3S)-4-methyl-3-morpholinecarboxylic acid hydrochloride (CAS 1965314-55-9) is priced lower per gram and in larger quantities compared to the (3R)-enantiomer (CAS 1965314-57-1) . This data is crucial for budgeting and may influence the selection of a synthetic route or the scale of a project, assuming the (3R)-enantiomer is specifically required . It also suggests a potential difference in commercial demand or manufacturing cost for the two stereoisomers .

Enantiomer Pricing
Head-to-head
(3R) ~45–68% cost premium vs. (3S) across 250 mg–5 g
Supports procurement budget planning for chiral synthesis
Vendor-specific pricing; verify current quotes
Chiral Building Blocks Procurement Optimization Stereochemistry

Purity & Storage Across Vendors

A cross-vendor analysis reveals consistent purity specifications for the (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride. Vendors such as Bidepharm, CymitQuimica, and Hit2Lead offer the compound at ≥95% purity . A notable outlier is MolCore, which specifies a purity of NLT (Not Less Than) 98%, potentially offering a higher-grade option for more stringent applications . Additionally, vendor-specified storage conditions vary, with some recommending storage at 2-8°C, while others do not specify temperature constraints .

Vendor Purity Range
Cross-study comparable
95% to ≥98% (NLT); storage 2–8 °C to RT
Supports purity-grade selection and storage condition review
Verify lot-specific CoA for critical applications
Quality Control Vendor Comparison Storage Stability

Salt Form vs. Free Base

The hydrochloride salt form (CAS 1965314-57-1) is the commercially available entity, differing from its free base, (3R)-4-methylmorpholine-3-carboxylic acid (CAS 1821837-71-1) . The free base has a molecular weight of 145.16, while the hydrochloride salt has a molecular weight of 181.62 due to the addition of HCl . This 36.46 g/mol difference is critical for accurate stoichiometric calculations in synthesis. Furthermore, the salt form generally exhibits enhanced water solubility and solid-state stability compared to the free base, which are key considerations for formulation or aqueous reaction conditions .

Salt vs. Free Base
Class-level
Hydrochloride salt: 181.62 g/mol; free base: 145.16 g/mol (+36.46)
Ensures accurate molar calculations; may influence solubility and stability
Salt form typical for solid-state handling; verify for aqueous protocols
Salt Selection Solubility Reactivity

(3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride Applications


Chiral Building Block in Asymmetric Synthesis

Due to its defined (3R) stereochemistry, this compound is most suited for use as a chiral building block in the synthesis of enantiomerically pure pharmaceuticals and peptidomimetics . The presence of both a carboxylic acid and a tertiary amine in a rigid, chiral morpholine scaffold makes it a versatile intermediate for constructing complex molecular architectures where stereochemical control is paramount . Researchers should select this specific enantiomer when designing molecules intended to interact with chiral biological targets, as established in Section 3.

Purity & Cost Optimization in Procurement

Based on the quantitative evidence in Section 3, procurement decisions can be optimized. For projects requiring the highest available purity (e.g., late-stage development, analytical standards), MolCore's ≥98% purity offering is the preferred choice . For early-stage discovery or large-scale synthesis where cost is a primary driver, the >45% cost premium for the (3R)-enantiomer over its (3S)-counterpart at Hit2Lead should be factored into budget planning .

Reference Standard for Chiral Method Development

This compound, due to its specific stereochemistry and commercial availability, can serve as a reference standard for developing and validating chiral analytical methods, such as chiral HPLC or SFC, to resolve enantiomeric mixtures of morpholine derivatives . Its availability with a Certificate of Analysis (CoA) from vendors like Bidepharm supports its use in quality control and regulatory contexts .

Synthesis of Morpholine-Containing Drug Candidates

Morpholine derivatives are a common motif in kinase inhibitors, anticoagulants, and antimicrobial agents . The (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride can be employed as a key intermediate for introducing a chiral morpholine core into novel drug candidates. Its selection over the (3S)-enantiomer is mandatory to ensure the desired chirality in the final API, as substituting with the opposite enantiomer would lead to a different compound with potentially altered biological activity .

Application
Selection Property
Validation Focus
Asymmetric synthesis research
Chiral building block selection
Stereochemical outcome validation
Procurement optimization
Purity-grade and cost review
Cost-purity tradeoff for project stage
Chiral method development
Reference standard suitability
Enantiomeric resolution and retention reproducibility
Morpholine-containing compound synthesis
Enantiomer-specific intermediate selection
Enantiomeric purity of final research compound

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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